Devazepide
Overview
Description
Devazepide, also known as L-364,718 or MK-329, is a benzodiazepine drug . Unlike most benzodiazepines, it does not have an affinity for GABA A receptors. Instead, it acts as a CCK A receptor antagonist . It has been suggested as a potential treatment for various gastrointestinal problems including dyspepsia, gastroparesis, and gastric reflux . It is also widely used in scientific research into the CCK A receptor .
Synthesis Analysis
Devazepide is synthesized in a manner similar to other benzodiazepines . A study has described the synthesis of novel derivatives of 1,3,4-benzotriazepinone analogous to asperlicin and devazepide to achieve new lead compounds with enhanced potency of antitumor agents .Molecular Structure Analysis
The molecular formula of Devazepide is C25H20N4O2 . Its average mass is 408.452 Da and its monoisotopic mass is 408.158630 Da .Scientific Research Applications
Receptor Mediation of Stimulus Properties
Devazepide has been used to explore the receptor mediation of the stimulus properties of cholecystokinin (CCK) in drug discrimination learning experiments. It was found to block the CCK stimulus, suggesting that CCK's stimulus properties are mediated by the CCK-type A receptor subtype (Melton & Riley, 1994).
Impact on Dopamine Neurons
Another significant application of Devazepide is in the research on dopamine neurons. It has been shown to reverse the decrease in the number of spontaneously active dopamine cells in the ventral tegmental area and substantia nigra pars compacta after chronic treatment with haloperidol or clozapine, indicating that CCK-A receptors play a crucial role in mediating or maintaining the chronic antipsychotic drug-induced effect on midbrain dopamine cells (Minabe, Ashby, & Wang, 1991).
Modulation of Feeding Behavior
Research has also investigated Devazepide's effect on feeding behavior. It was found to potentiate the feeding response elicited by dorsal or median raphe injection of the 5-HT1A agonist 8-OH-DPAT, suggesting an interaction between CCK and serotonin systems in the suppression of feeding (Currie & Coscina, 1995).
Applications in Conditioned Place Preference
Devazepide's role in conditioned place preference (CPP) has been explored, showing its potential influence on reward-related behavior. It produced a dose-related attenuation of morphine-induced CPP, indicating a differential role of CCK receptor subtypes on reward-related behavior and suggesting bimodal effects of CCK systems on mesolimbic dopamine function (Higgins, Nguyen, & Sellers, 1992).
Safety And Hazards
Devazepide is classified as Acute toxicity, Oral (Category 1), H300, which means it is fatal if swallowed . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, it is recommended to give water to drink and seek medical advice immediately .
Future Directions
Devazepide has been shown to suppress cell proliferation and migration, and induce apoptosis in bladder carcinoma . This suggests that it could represent a new therapeutic approach in the management of bladder carcinoma .
Relevant Papers The papers retrieved suggest that Devazepide can have an anti-tumor effect on the growth of multiple types of human cancer . Another paper discusses the impact of Devazepide on Ewing’s tumor patients .
properties
IUPAC Name |
N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-29-21-14-8-6-12-18(21)22(16-9-3-2-4-10-16)27-23(25(29)31)28-24(30)20-15-17-11-5-7-13-19(17)26-20/h2-15,23,26H,1H3,(H,28,30)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHRQQKPEBFUJK-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=CC=CC=C4N3)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046092 | |
Record name | Devazepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Devazepide | |
CAS RN |
103420-77-5 | |
Record name | Devazepide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103420-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Devazepide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103420775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Devazepide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]-1H-indole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEVAZEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6P7QY7NH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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